3-Hydroxy-4-iodo-N-(propan-2-yl)benzamide
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Overview
Description
3-Hydroxy-4-iodo-N-(propan-2-yl)benzamide is an organic compound that features a benzamide core substituted with hydroxy and iodo groups at the 3 and 4 positions, respectively, and an isopropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-iodo-N-(propan-2-yl)benzamide typically involves the iodination of a hydroxybenzamide precursor. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The isopropyl group can be introduced via an alkylation reaction using isopropyl bromide and a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-iodo-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon with hydrogen gas.
Substitution: The iodo group can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Boronic acids, palladium catalysts.
Major Products
Oxidation: 3-Oxo-4-iodo-N-(propan-2-yl)benzamide.
Reduction: 3-Hydroxy-N-(propan-2-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-4-iodo-N-(propan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions due to its structural features.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-iodo-N-(propan-2-yl)benzamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The hydroxy and iodo groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s interaction with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-chloro-N-(propan-2-yl)benzamide: Similar structure but with a chlorine atom instead of iodine.
3-Hydroxy-4-bromo-N-(propan-2-yl)benzamide: Similar structure but with a bromine atom instead of iodine.
3-Hydroxy-4-fluoro-N-(propan-2-yl)benzamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
3-Hydroxy-4-iodo-N-(propan-2-yl)benzamide is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it distinct from its chloro, bromo, and fluoro analogs.
Properties
IUPAC Name |
3-hydroxy-4-iodo-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-6(2)12-10(14)7-3-4-8(11)9(13)5-7/h3-6,13H,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNGZPOGJZAJFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=C(C=C1)I)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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